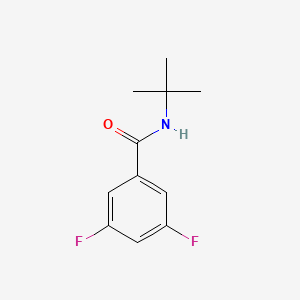

N-tert-butyl-3,5-difluorobenzamide

Description

N-tert-butyl-3,5-difluorobenzamide is a fluorinated benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and fluorine atoms at the 3- and 5-positions of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

N-tert-butyl-3,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUAFQMJMLKILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-3,5-difluorobenzamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). Another method involves the condensation of carboxylic acids with tert-butyl amines using condensing agents like 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of raw materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3,5-difluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other substituents.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halogens, nucleophiles, or electrophiles can be used under conditions like heating or the presence of a catalyst.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products depend on the substituents introduced.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Hydrolysis: Products are the corresponding carboxylic acid and tert-butylamine.

Scientific Research Applications

N-tert-butyl-3,5-difluorobenzamide is a compound of significant interest in various scientific domains, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Chemical Properties and Structure

This compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its solubility and stability in biological systems. The presence of difluorobenzene moieties contributes to its unique electronic and steric properties, which can affect biological interactions and activity.

Anticancer Activity

This compound has been explored for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cancer progression.

- Case Study : A study on structure-based design highlighted the efficacy of FTase inhibitors derived from benzamide derivatives. These inhibitors demonstrated promising in vitro activity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Agricultural Applications

The compound has also been investigated for its role as a pesticide or herbicide. Its fluorinated structure may enhance biological activity against pests while potentially reducing toxicity to non-target organisms.

- Case Study : Research on difluorobenzamide derivatives indicated their effectiveness in controlling specific agricultural pests, with studies showing reduced degradation rates in soil, thus enhancing their efficacy as long-lasting agricultural chemicals .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of this compound. Variations in substituents can significantly influence biological activity.

Table 2: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Tert-butyl group | Increases lipophilicity |

| Difluoro substitution | Enhances binding affinity |

| Aromatic ring variations | Alters selectivity |

Mechanism of Action

The mechanism of action of N-tert-butyl-3,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The N-tert-butyl group may influence the compound’s solubility and stability, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Physicochemical Properties

The substituents significantly influence properties such as lipophilicity (LogP) , polar surface area (PSA) , and solubility:

*Estimated based on structural analogs.

Key Observations :

- Fluorine vs.

- Nitrogen Substituents : Diethyl groups (N,N-diethyl-2,5-difluorobenzamide) lower PSA compared to tert-butyl analogs, suggesting improved bioavailability .

Biological Activity

N-tert-butyl-3,5-difluorobenzamide (C11H13F2NO) is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

This compound is a derivative of benzamide characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a tert-butyl group attached to the nitrogen atom. The molecular structure is shown below:

The tert-butyl group enhances the compound's lipophilicity, potentially affecting its solubility and stability in biological systems. The difluorobenzene moiety may influence its interaction with biological targets, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-difluorobenzoic acid with tert-butylamine under appropriate conditions. This process allows for the formation of the amide bond while maintaining the integrity of the fluorine substituents.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluating various benzamide derivatives found that compounds containing fluorine atoms often displayed enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was determined to be between 0.5 and 1 µg/mL against resistant strains .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival. For instance, it has been suggested that similar compounds disrupt the function of FtsZ protein, essential for bacterial cell division .

- Binding Affinity : The fluorine substituents can enhance binding affinity to target proteins by participating in hydrogen bonding and van der Waals interactions. This increased affinity may lead to more effective inhibition of target enzymes or receptors.

- Cell Membrane Interaction : The hydrophobic nature imparted by the tert-butyl group facilitates better penetration through bacterial membranes, enhancing its bioavailability and efficacy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-tert-butyl-3,5-dichlorobenzamide | Chlorine instead of fluorine | Moderate antibacterial activity |

| N-tert-butyl-3,5-dimethylbenzamide | Methyl groups instead of halogens | Lower potency against bacterial strains |

| N-tert-butyl-3,5-difluorobenzylamine | Amine group instead of amide | Enhanced antimicrobial properties |

The presence of fluorine in this compound appears to significantly enhance its biological activity compared to its analogs.

Case Studies

- Antibacterial Efficacy : In a study focused on various benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), this compound showed promising results with low MIC values indicating strong antibacterial potential .

- Toxicity Assessment : Toxicity studies revealed that this compound exhibited favorable profiles at concentrations significantly higher than its MIC, indicating a good therapeutic index for potential clinical applications .

Q & A

Q. Methodological Approach :

- HPLC Analysis : Use a reverse-phase C18 column with UV detection (λ = 254 nm). A purity >98% is typically acceptable, but residual solvents (e.g., DMF) may skew results.

- Elemental Analysis : Compare experimental C/H/N/F values with theoretical calculations. Discrepancies >0.4% suggest impurities or hydration.

- Cross-Validation : Combine with / NMR to identify non-volatile impurities (e.g., unreacted tert-butylamine) .

What role do the fluorine atoms play in the compound’s biological activity, and how can this be experimentally validated?

Basic Mechanistic Insight :

The 3,5-difluoro substituents enhance electronegativity and lipophilicity, potentially improving target binding (e.g., enzyme active sites).

Q. Advanced Validation :

- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., cytochrome P450 isoforms).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to validate computational predictions .

What strategies are effective for resolving low yields in large-scale synthesis?

Q. Advanced Methodology :

- Stepwise Scaling : Start with 1 mmol batches to optimize stoichiometry (e.g., tert-butylamine:benzoyl chloride ratio).

- Solvent Selection : Replace THF with DMF for better solubility of intermediates.

- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate acylation .

How should researchers characterize crystalline forms of this compound?

Q. Methodological Guidance :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (7:3). Resolve structure using SHELX-97 .

- DSC/TGA : Analyze thermal stability (melting point >150°C suggests high crystallinity) .

What analytical techniques are critical for confirming the absence of regioisomeric impurities?

Q. Advanced Techniques :

- 2D NMR (HSQC, HMBC) : Assign - coupling constants to distinguish 3,5-substitution from isomers.

- LC-MS/MS : Detect trace impurities (<0.1%) using multiple reaction monitoring (MRM) .

How can computational chemistry predict degradation pathways under varying storage conditions?

Q. Advanced Approach :

- DFT Calculations : Model hydrolysis pathways (e.g., amide bond cleavage) using Gaussian 16 at the B3LYP/6-311++G(d,p) level.

- Forced Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via UPLC-PDA .

What are the limitations of using this compound as a fluorescent probe?

Critical Analysis :

While fluorine atoms enhance photostability, the tert-butyl group may sterically hinder binding. Validate via:

- Fluorescence Quenching Assays : Compare quantum yields with unsubstituted analogs .

- Confocal Microscopy : Assess cellular uptake in live-cell imaging .

How can researchers reconcile conflicting bioactivity data across cell lines?

Q. Methodological Resolution :

- Dose-Response Curves : Test IC values in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa).

- Metabolic Stability Assays : Use liver microsomes to assess CYP-mediated degradation .

What safety protocols are essential for handling fluorinated benzamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.